Ortho- vs. Para-Isomer Distribution in Ethylation of Chlorobenzene
In the gallium bromide-catalyzed ethylation of chlorobenzene, the ortho-isomer (1-chloro-2-ethylbenzene) is formed in 42.2% yield, compared to 41.9% for the para-isomer (1-chloro-4-ethylbenzene) and 15.9% for the meta-isomer [1]. This near-equimolar formation of ortho and para isomers contrasts with other halobenzene ethylations, where para-isomers dominate (e.g., 54.2% para for bromobenzene).
| Evidence Dimension | Isomer distribution in ethylation reaction |
|---|---|
| Target Compound Data | 42.2% ortho (1-chloro-2-ethylbenzene) |
| Comparator Or Baseline | 41.9% para (1-chloro-4-ethylbenzene); 15.9% meta |
| Quantified Difference | Ortho/para ratio ≈ 1.01 (42.2/41.9) |
| Conditions | Gallium bromide-catalyzed ethylation of chlorobenzene in ethylene dichloride at 25°C |
Why This Matters
This specific ortho/para ratio directly informs synthetic planning for routes where the ortho-isomer is the desired precursor or where isomer separation costs must be minimized.
- [1] Olah, G. A., et al. 'Relative Rates and Isomer Distributions in the Aluminum Chloride-Catalyzed Acetylation of the Halobenzenes in Ethylene Dichloride. Partial Rate Factors for the Acetylation Reaction.' Journal of the American Chemical Society, 1962. View Source
